molecular formula C13H15N3 B7549765 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine

4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine

Cat. No.: B7549765
M. Wt: 213.28 g/mol
InChI Key: JBBGUQLGBDMRHB-UHFFFAOYSA-N
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Description

4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine is an organic compound with a pyrimidine core structure

Preparation Methods

The synthesis of 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3,5-dimethylbenzaldehyde with guanidine to form the pyrimidine ring, followed by methylation at the 4-position. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine can be compared with other pyrimidine derivatives, such as:

    2-Amino-4-methyl-6-phenylpyrimidine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4,6-Dimethyl-2-phenylpyrimidine: Similar structure but lacks the amino group.

    3,5-Dimethyl-4-phenylpyrimidine: Similar structure but lacks the amino group and has different methyl group positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-8-4-9(2)6-11(5-8)12-7-10(3)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBGUQLGBDMRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NC(=C2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP4 starting from 2.0 g (14 mmol) 2-amino-4-chloro-6-methylpyrimidine and 2.7 g (18 mmol) 3,5-dimethyl-phenyl boronic acid. Yield after extraction and crystallization from diethylether: 3.2 g (75%, approximately 70% pure).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

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